molecular formula C26H31N3O6 B4215101 Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate

Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate

Cat. No.: B4215101
M. Wt: 481.5 g/mol
InChI Key: STMVKIFWFWHADE-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its intricate structure, which includes a benzoate ester, an imidazolidinone ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting 4-methoxyphenyl isocyanate with 3-methylbutylamine under controlled conditions.

    Acetylation: The resulting imidazolidinone is then acetylated using acetic anhydride to introduce the acetyl group.

    Esterification: The final step involves the esterification of the acetylated imidazolidinone with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 4-({[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 4-({[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate can be compared with similar compounds, such as:

    Ethyl 4-aminobenzoate: A simpler ester with similar functional groups but lacking the imidazolidinone ring.

    4-Methoxyphenyl isocyanate: A precursor in the synthesis of the compound, with similar aromatic and methoxy functional groups.

    3-Methylbutylamine: Another precursor, with similar alkyl functional groups.

Properties

IUPAC Name

ethyl 4-[[2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O6/c1-5-35-25(32)18-6-8-19(9-7-18)27-23(30)16-22-24(31)29(20-10-12-21(34-4)13-11-20)26(33)28(22)15-14-17(2)3/h6-13,17,22H,5,14-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMVKIFWFWHADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate
Reactant of Route 2
Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate
Reactant of Route 3
Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate
Reactant of Route 6
Ethyl 4-{2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxoimidazolidin-4-YL]acetamido}benzoate

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